molecular formula C10H10N4O2 B1599275 (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid CAS No. 876716-32-4

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid

Cat. No. B1599275
M. Wt: 218.21 g/mol
InChI Key: VDKQTPYMKLCTBJ-UHFFFAOYSA-N
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Description

“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used in various scientific research applications, including proteomics research , drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The InChI code for “(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is 1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a solid at room temperature .

Scientific Research Applications

  • Tetrazoles : Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

  • α-Bromonitrostyrenes : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles . In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .

  • Tetrazoles : Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

  • α-Bromonitrostyrenes : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles . In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKQTPYMKLCTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424399
Record name (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid

CAS RN

876716-32-4
Record name (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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